3-(3-Nitrophenyl)pyrrolidin-2-one
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Overview
Description
3-(3-Nitrophenyl)pyrrolidin-2-one is a chemical compound characterized by a pyrrolidinone ring substituted with a nitrophenyl group at the third position. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-(3-Nitrophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is obtained through purification steps such as recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
3-(3-Nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitrophenyl group can undergo electrophilic substitution reactions to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(3-Nitrophenyl)pyrrolidin-2-one has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various binding interactions with enzymes and receptors, influencing their activity. The pyrrolidinone ring can also contribute to the compound’s overall binding affinity and selectivity .
Comparison with Similar Compounds
3-(3-Nitrophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and nitrophenyl-substituted compounds. Some similar compounds include:
Pyrrolidin-2-one: A parent compound with a similar core structure but lacking the nitrophenyl substitution.
3-Nitrophenylpyrrole: A compound with a similar nitrophenyl group but a different heterocyclic ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-(3-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10N2O3/c13-10-9(4-5-11-10)7-2-1-3-8(6-7)12(14)15/h1-3,6,9H,4-5H2,(H,11,13) |
InChI Key |
XAUYVRCLBBPOOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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